Pharmaceutical Intermediate Cost-Benefit: Ethyl 6-Cyano-1H-Indole-3-Carboxylate vs. 6-Cyano-1H-Indole in Alectinib Synthesis
In the synthesis of Alectinib (an FDA-approved ALK inhibitor for NSCLC), both ethyl 6-cyano-1H-indole-3-carboxylate and 6-cyano-1H-indole have been evaluated as starting materials. The ethyl carboxylate derivative offers a pre-installed ester handle at the 3-position, which can streamline downstream functionalization compared to the unsubstituted 6-cyano-1H-indole. However, this advantage must be weighed against procurement cost. Patent literature explicitly identifies both 6-cyano-1H-indole and 6-cyano-1H-indole-3-ethyl carboxylate as expensive raw materials in the Alectinib manufacturing process, necessitating alternative synthetic route development to reduce industrial production costs [1]. The 3-carboxylate ester provides a built-in functional group that eliminates one synthetic step relative to the unsubstituted indole, but this synthetic convenience comes at a premium price point that may affect large-scale procurement economics.
| Evidence Dimension | Synthetic step economy vs. raw material cost trade-off |
|---|---|
| Target Compound Data | Ethyl 6-cyano-1H-indole-3-carboxylate (3-position pre-functionalized with ethyl ester); identified as expensive raw material in Alectinib route |
| Comparator Or Baseline | 6-cyano-1H-indole (3-position unsubstituted, requires additional functionalization); also identified as expensive raw material |
| Quantified Difference | Qualitative cost differential noted (both classified as expensive starting materials in patent documentation); exact cost ratio not disclosed |
| Conditions | Alectinib manufacturing process evaluation; patent CN110452215B Route 4 and Route 5 analysis |
Why This Matters
This trade-off informs procurement decisions based on whether synthetic step reduction (via pre-installed ester) justifies the premium cost relative to 6-cyano-1H-indole, particularly for medicinal chemistry vs. process-scale applications.
- [1] CN110452215B. A kind of alectinib intermediate and the preparation method of alectinib. XINFA PHARMA. 2020-07-17. [0017] Routes 4 and 5 use the indole-phenylhydrazine scheme to construct the Alectinib structure, and the raw material 6-cyano-1H-indole or 6-cyano-1H-indole-3-ethyl carboxylate is expensive. View Source
